![molecular formula C25H25NO7 B14166984 1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14166984.png)
1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is a complex organic compound that features a unique combination of structural motifs, including a benzodioxepin ring, a chromenone moiety, and a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline typically involves multi-step organic reactions. The key steps include the formation of the benzodioxepin ring, the chromenone moiety, and the coupling with D-proline.
Formation of Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of Chromenone Moiety: The chromenone structure is typically formed via the condensation of salicylaldehyde derivatives with active methylene compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of Lewis acids or bases.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s structural motifs may impart interesting physical and chemical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is not fully understood. it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxepin and chromenone moieties may play a crucial role in these interactions by providing specific binding sites and electronic properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: A simpler analog that lacks the chromenone and proline moieties.
Chromenone Derivatives: Compounds that contain the chromenone structure but lack the benzodioxepin and proline components.
Proline Derivatives: Compounds that feature the proline moiety but do not include the benzodioxepin and chromenone structures.
Uniqueness
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is unique due to its combination of three distinct structural motifs, which may confer unique biological and chemical properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C25H25NO7 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H25NO7/c1-14-22(15-5-8-20-21(12-15)32-11-3-10-31-20)23(28)16-6-7-19(27)17(24(16)33-14)13-26-9-2-4-18(26)25(29)30/h5-8,12,18,27H,2-4,9-11,13H2,1H3,(H,29,30) |
InChI Key |
OLGWJMXQAJFNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3C(=O)O)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride](/img/structure/B14166901.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)
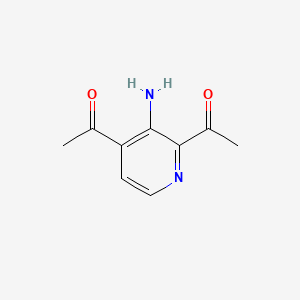
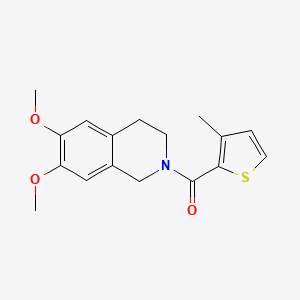
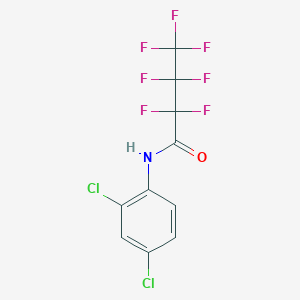
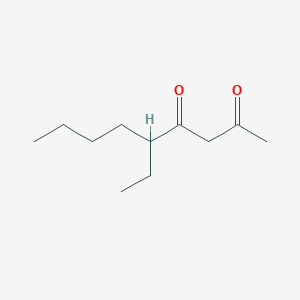
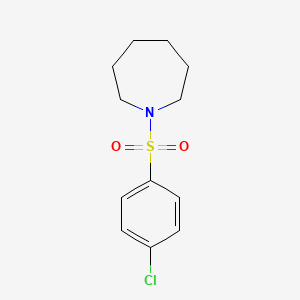

![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166941.png)
![(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)
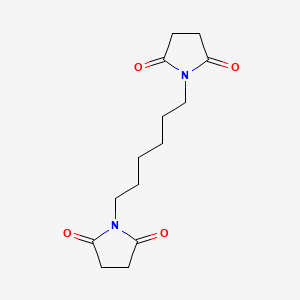

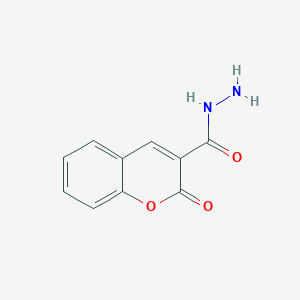
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)
